molecular formula C27H25NO6S B11154406 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B11154406
M. Wt: 491.6 g/mol
InChI Key: KTSKPVWJBABQHH-XMMPIXPASA-N
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Description

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl groups and a sulfonamide-linked phenylacetate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of 3,4,8-trimethyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine, such as aniline, under basic conditions.

    Coupling Reaction: The final step involves coupling the chromen-2-one core with the sulfonamide-linked phenylacetate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate
  • 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl (2S)-2-(4-methylbenzenesulfonamido)propanoate

Uniqueness

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate is unique due to its specific substitution pattern and the presence of both chromen-2-one and sulfonamide-linked phenylacetate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25NO6S

Molecular Weight

491.6 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C27H25NO6S/c1-16-10-12-21(13-11-16)35(31,32)28-24(20-8-6-5-7-9-20)27(30)33-23-15-14-22-17(2)18(3)26(29)34-25(22)19(23)4/h5-15,24,28H,1-4H3/t24-/m1/s1

InChI Key

KTSKPVWJBABQHH-XMMPIXPASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)C)C)C

Origin of Product

United States

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